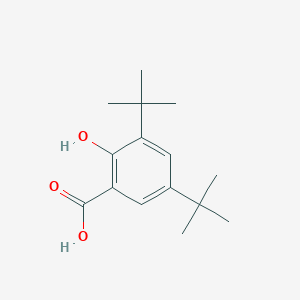
3,5-Bis-tert-butylsalicylic acid
Cat. No. B034957
Key on ui cas rn:
19715-19-6
M. Wt: 250.33 g/mol
InChI Key: ZWQBZEFLFSFEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582787B2
Procedure details


Referring to 3,5-di-tert-butylsalicylic acid as an example salicylic acid derivative, it is possible to selectively synthesize zinc 3,5-di-tert-butylsalicylate by adding drop by drop a solution containing a zinc provider to a solution of 3,5-di-tert-butylsalicylic acid in alkali to cause the reaction. For example, a sufficient amount of an alkaline aqueous solution is added to 2 mol of 3,5-di-tert-butylsalicylic acid (produced from the starting material 2,4-di-tert-butylphenol by the Kolbe-Schmitt reaction) and dissolved with heating. Separately, an aqueous solution incorporating 1 mol of a zinc provider is prepared. While heating this aqueous solution, the aforementioned aqueous solution of 3,5-di-tert-butylsalicylic acid is added drop by drop, and the reaction is carried out with heating and pH adjustment; after completion of the reaction, the reaction mixture is filtered and the cake filtered off is washed with water and dried. Examples of zinc providers include, but are not limited to, zinc sulfate, zinc chloride and zinc acetate.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[C:7](C(O)=O)[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C1C(=CC=CC=1)O>C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn+2].C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn]>[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[CH:7][C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O.[Zn+2].C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding drop by drop a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
